Sodium 3-bromopyridine-2-carboxylate

Übersicht

Beschreibung

Sodium 3-bromopyridine-2-carboxylate is a chemical compound belonging to the class of pyridine derivatives. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-bromopyridine-2-carboxylate typically involves the bromination of pyridine-2-carboxylic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-bromopyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Substitution Reactions: Products include various substituted pyridine derivatives.

Coupling Reactions: Products are biaryl compounds.

Oxidation and Reduction Reactions: Products include pyridine N-oxides and dehalogenated pyridines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sodium 3-bromopyridine-2-carboxylate serves as an important building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and pharmaceuticals due to its reactive bromine and carboxylate functional groups.

Key Reactions:

- Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Sonogashira reactions, facilitating the formation of complex organic molecules. This is particularly useful in synthesizing biologically active compounds.

- Functionalization: The bromine atom can be replaced or modified through nucleophilic substitutions, allowing for the introduction of diverse functional groups into the molecular structure.

Medicinal Chemistry

The biological activity of this compound has been investigated, revealing potential therapeutic applications.

Antimicrobial Activity:

- Studies have shown that derivatives of bromopyridine compounds exhibit antimicrobial properties. For instance, complexes formed with transition metals and this compound have demonstrated significant antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity:

- Research indicates that certain derivatives possess antitumor properties. The coordination of this compound with metal ions has been explored for developing new anticancer agents, leveraging the compound's ability to interact with biological targets .

Materials Science

This compound is also explored in materials science, particularly in the development of novel polymers and nanomaterials.

Polymer Development:

- The compound can be incorporated into polymer matrices to enhance properties such as biocompatibility and mechanical strength. For example, it has been used in creating hydrogels suitable for drug delivery systems .

Nanomaterials:

- Its use in synthesizing metal-organic frameworks (MOFs) has been investigated for applications in gas storage and catalysis. The unique coordination chemistry of this compound facilitates the design of porous materials with high surface areas .

Case Studies

Wirkmechanismus

The mechanism of action of Sodium 3-bromopyridine-2-carboxylate involves its interaction with molecular targets through its bromine and carboxylate functional groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- Sodium 3-chloropyridine-2-carboxylate

- Sodium 3-fluoropyridine-2-carboxylate

- Sodium 3-iodopyridine-2-carboxylate

Comparison: Sodium 3-bromopyridine-2-carboxylate is unique due to its bromine substituent, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it suitable for various synthetic applications. In contrast, the chloro analog is less reactive, while the iodo analog is more reactive but less stable .

Biologische Aktivität

Sodium 3-bromopyridine-2-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

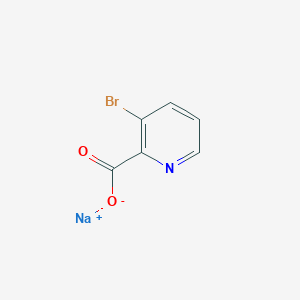

This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a carboxylate group at the 2-position. This unique structure contributes to its reactivity and biological properties. The compound can be represented as follows:

Mechanisms of Biological Activity

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. It has been shown to interact with various cellular pathways that regulate apoptosis and cell proliferation. For instance, compounds with similar structures have been reported to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, leading to increased DNA damage in cancer cells .

- Antiviral Effects : There are indications that this compound may possess antiviral properties. Compounds in the same chemical class have demonstrated inhibitory effects against viruses such as HIV and SARS-CoV-2 by targeting viral proteases or integrases .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are critical in signal transduction pathways related to cancer progression and other diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication in cellular assays | |

| Enzyme Inhibition | Potential inhibitor of kinases/phosphatases |

Case Study: Anticancer Activity

In a study assessing the anticancer effects of this compound, researchers found that treatment led to significant apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the compound's ability to induce DNA damage through topoisomerase inhibition, resulting in cell cycle arrest and subsequent apoptosis .

Case Study: Antiviral Mechanism

Another investigation focused on the antiviral activity against HIV-1. This compound was found to inhibit the HIV integrase enzyme effectively, showing IC50 values comparable to established antiviral drugs. This suggests its potential as a lead compound for developing new antiviral therapies .

Eigenschaften

IUPAC Name |

sodium;3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHXTFWQHRHDNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrNNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400384 | |

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189933-55-8 | |

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.